molecular formula C27H31ClO16 B190933 Delphinidin 3-rutinoside CAS No. 15674-58-5

Delphinidin 3-rutinoside

Cat. No. B190933
CAS RN: 15674-58-5
M. Wt: 647 g/mol
InChI Key: ZOQQFMKYEOHRMC-KFOCXKDFSA-N
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Description

Delphinidin 3-rutinoside (D3R) is a type of anthocyanin, a class of flavonoids that naturally occur as water-soluble compounds in plants . D3R is responsible for the purple-colored pigment found in various fruits and vegetables such as berries, eggplant, roselle, and wine . It exists in different glycosidic forms and is known for its potent antiproliferative activity .


Synthesis Analysis

The biosynthesis of D3R involves the anthocyanin biosynthetic pathway, which is well-studied in Solanaceous vegetables . Key enzymes such as chalcone isomerase (CHS), flavonoid 3′-hydroxylase (F3′H), and dihydroflavonol 4-reductase (DFR) play critical roles in the formation of anthocyanins .


Molecular Structure Analysis

D3R is a polyphenolic compound that presents oxygen (first position) and is linked to the sugar moiety in the 3-O-β- position of the C ring . The structural difference among the six mentioned anthocyanidins is the substitution at C-3′ and C-5′ by hydrogen, hydroxyl, or methyoxyl group .


Chemical Reactions Analysis

Anthocyanin accumulation is determined by the balance between biosynthesis and degradation . While the anthocyanin biosynthetic pathway has been well-studied, more research is needed on the inhibition of biosynthesis and, in particular, the anthocyanin degradation mechanisms .


Physical And Chemical Properties Analysis

D3R has a molar mass of 646.98 g/mol and a melting point of 150 °C . It is stored at temperatures below -15°C .

Scientific Research Applications

Cancer Chemotherapy

Delphinidin 3-rutinoside has been studied for its potential role in cancer chemotherapy, particularly in the prevention and progression of ovarian cancer. It may act by inactivating key signaling pathways such as PI3K/Akt and ERK1/2 MAPK .

Protein Interaction and Stability

Research has shown that Delphinidin 3-rutinoside can interact with proteins such as 7S and GH, forming complexes through hydrophobic interactions. This interaction may lead to conformational changes in proteins upon heating, suggesting a role in enhancing protein stability .

Antiproliferative Activity

Delphinidin 3-rutinoside exhibits potent antiproliferative activity, making it of interest for its potential use in inhibiting the growth of cancer cells. This activity has been particularly noted in studies involving blackcurrant berries (Ribes nigrum) .

Nutraceutical Potential

The compound’s interactions with other phenolic compounds and its antiproliferative properties suggest a potential application as a nutraceutical. This could help in developing dietary supplements or functional foods with health benefits .

Food and Pharmaceutical Industry Applications

Delphinidin 3-rutinoside’s bioactive properties are summarized to provide insights into its potential applications in the food and pharmaceutical industries. Its sources, biosynthesis pathway, bioavailability, and pharmacology are key areas of interest .

Mechanism of Action

Target of Action

Delphinidin 3-rutinoside (D3R) is known to interact with several targets. It has been found to bind to the estrogen receptor beta (ERβ), exerting phytoestrogen activity . D3R also has the ability to increase glucagon-like peptide-1 (GLP-1) secretion in GLUTag cells . Furthermore, it has been shown to induce a pro-apoptotic effect in B cell chronic lymphocytic leukemia (B CLL) .

Mode of Action

The interaction of D3R with its targets leads to various changes. When D3R binds to ERβ, it exerts phytoestrogen activity . The binding of D3R to GLP-1 receptors in GLUTag cells leads to increased GLP-1 secretion, mediated through the Ca 2+ /calmodulin-dependent Ca 2±CaMKII pathway . In the case of B CLL, D3R induces a pro-apoptotic effect .

Biochemical Pathways

D3R affects several biochemical pathways. It has been found to reduce Receptor Tyrosine Kinase (RTK) activity and target the MAPK pathway as well as the activator protein 1 (AP-1) factor . These actions may help to avoid malignant transformation during the beginning of cancer .

Pharmacokinetics

The pharmacokinetics of D3R involve its absorption, distribution, metabolism, and excretion (ADME). D3R is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . More research is needed to fully understand the ADME properties of D3R.

Result of Action

The action of D3R leads to various molecular and cellular effects. It has been found to have potent antiproliferative activity . In vitro studies have shown that D3R presents strong antiproliferative activity against NCI-N87 (gastric) and Caco-2 (intestinal) cells . Furthermore, D3R has been shown to induce a pro-apoptotic effect in B CLL .

Action Environment

The action, efficacy, and stability of D3R can be influenced by environmental factors. For instance, D3R has been found to form a complex with proteins via hydrophobic interactions, which could explain its superior thermal stability effect . Additionally, the synergistic, additive, or antagonistic effects of D3R with other phenolic compounds can vary depending on the specific environment .

Future Directions

Future research could focus on studying food supplements and nutraceuticals containing anthocyanins and anthocyanidins, due to their health properties and biological activities . There is also a need for more data concerning the combined effects of D3R with other phenolic compounds . Furthermore, it would be interesting to study the effect of D3R freshly extracted from blackcurrant berries to confirm these results and make recommendations about the amount of the fruit that could be included in the diet to reduce the risk of gastric and intestinal cancers .

properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16.ClH/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9;/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33);1H/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQQFMKYEOHRMC-KFOCXKDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935523
Record name Delphinidin-3-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delphinidin 3-rutinoside

CAS RN

15674-58-5
Record name Delphinidin 3-rutinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15674-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delphinidin-3-rutinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015674585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delphinidin-3-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPHINIDIN 3-RUTINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I4SV29842
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Delphinidin 3-rutinoside affect glucagon-like peptide-1 (GLP-1) secretion?

A1: Delphinidin 3-rutinoside (D3R) stimulates GLP-1 secretion in GLUTag L cells, a murine enteroendocrine cell line. Research suggests this occurs through a mechanism involving inositol 1,4,5-trisphosphate receptor-mediated intracellular Ca2+ mobilization, ultimately activating the Ca2+/calmodulin-dependent kinase II (CaMKII) pathway. [] G protein-coupled receptors (GPRs), specifically GPR40/120, may also play a role in this process. []

Q2: Does the structure of Delphinidin 3-rutinoside influence its ability to stimulate GLP-1 secretion?

A2: Yes, studies indicate that the presence of three hydroxyl groups or two methoxyl groups on the aromatic ring of anthocyanins is crucial for stimulating GLP-1 secretion. [] The rutinose moiety in D3R appears to significantly enhance GLP-1 secretion, but only when combined with the three hydroxyl groups on the aromatic ring. []

Q3: What is the potential significance of D3R's ability to stimulate GLP-1 secretion?

A3: GLP-1 plays a vital role in regulating blood glucose levels. By stimulating GLP-1 secretion, D3R may contribute to the prevention and treatment of diabetes. [] This effect could potentially help reduce reliance on diabetic medications. []

Q4: What other biological activities have been observed for D3R?

A4: Studies have shown that D3R and other blackcurrant anthocyanins exhibit phytoestrogenic activity, interacting with both estrogen receptor α and β. [] Interestingly, D3R shows a higher binding affinity for ERβ compared to ERα. []

Q5: Does D3R possess any anti-inflammatory properties?

A5: Research suggests that berry anthocyanin fractions rich in D3R can suppress pro-inflammatory gene expression and the secretion of inflammatory mediators like interleukin-1β and tumor necrosis factor-α (TNFα) in LPS-stimulated RAW 264.7 macrophages. [] This anti-inflammatory effect is primarily attributed to the inhibition of nuclear factor κB (NF-κB) p65 translocation to the nucleus. []

Q6: What is the molecular formula and weight of Delphinidin 3-rutinoside?

A6: Delphinidin 3-rutinoside has a molecular formula of C27H31O15+ and a molecular weight of 595.5 g/mol.

Q7: How do structural modifications to the anthocyanin molecule affect its activity?

A7: Modifications to the anthocyanin structure, such as acylation and glycosylation patterns, can significantly influence its color stability and antioxidant capacity. [] For instance, 3,5-diglycosylated structures, like those found in violet pepper, tend to exhibit lower antioxidant activity compared to less glycosylated forms. [] Acylation generally contributes to a more purplish hue but does not necessarily translate to greater stability against fading, especially in the presence of additional glycosylation at the C5 position. []

Q8: How does the configuration of the acylating group impact the properties of D3R?

A8: The cis-trans configuration of the acylating group significantly affects the spectral characteristics, color, and stability of anthocyanins like D3R. [] Cis-acylated pigments generally display a bathochromic shift in their maximum absorbance wavelength (λmax), resulting in bluer hues compared to their trans counterparts. [] Additionally, cis acylation appears to reduce hydration across different pH levels, leading to increased color intensity. [] Conversely, trans acylation seems to enhance color retention over time. []

Q9: How does high-pressure processing (HPP) affect the stability of anthocyanins like D3R in blackcurrants?

A9: Studies on blackcurrants suggest that HPP can influence the stability of anthocyanins like cyanidin-3-rutinoside and D3R, as well as ascorbic acid. [] The optimal pressure for preserving these compounds appears to be around 600 MPa, particularly when combined with storage at 5°C. [] The degradation rates observed for anthocyanins seem to be related to those of ascorbic acid. []

Q10: What analytical techniques are commonly employed to identify and quantify anthocyanins like D3R in plant materials?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique for analyzing anthocyanins. [, , , , ] Researchers often utilize photodiode array (PDA) detectors, [, , , ] mass spectrometry (MS), [, , , ] and tandem mass spectrometry (MS/MS) [, , ] for comprehensive identification and quantification of individual anthocyanins like D3R.

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